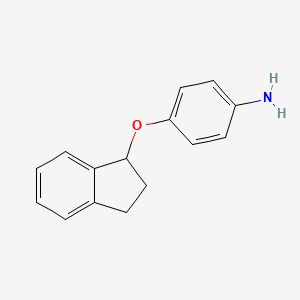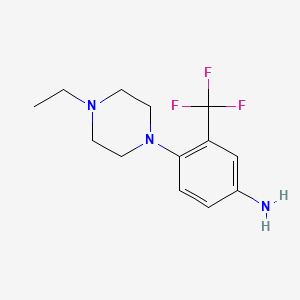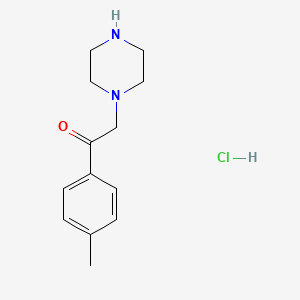
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is a chiral compound with a cyclohexanol structure substituted with a 2,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a Grignard reaction with 2,5-dimethylphenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Workup: The reaction mixture is quenched with water or dilute acid to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.
Continuous Flow Reactors: Employing continuous flow technology to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: SOCl₂, PBr₃, or tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: 2-(2,5-dimethylphenyl)cyclohexanone.
Reduction: 2-(2,5-dimethylphenyl)cyclohexane.
Substitution: 2-(2,5-dimethylphenyl)cyclohexyl chloride or bromide.
科学的研究の応用
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
作用機序
The mechanism of action of (1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
(1S,2S)-2-(2,5-dimethylphenyl)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(2,5-dimethylphenyl)cyclohexanone: The oxidized form of the compound.
2-(2,5-dimethylphenyl)cyclohexane: The reduced form of the compound.
Uniqueness
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other related compounds
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
(1R,2R)-2-(2,5-dimethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-10-7-8-11(2)13(9-10)12-5-3-4-6-14(12)15/h7-9,12,14-15H,3-6H2,1-2H3/t12-,14-/m1/s1 |
InChIキー |
FGWPFVTXSUZSLV-TZMCWYRMSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)[C@H]2CCCC[C@H]2O |
正規SMILES |
CC1=CC(=C(C=C1)C)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[2-amino-2-hydroxyimino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B11723651.png)
![N'-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11723658.png)



![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)



![(2R,3S,4S,5S)-2-(hydroxymethyl)-6-[(4-methylphenyl)sulfanyl]oxane-3,4,5-triol](/img/structure/B11723705.png)

